BenchChemオンラインストアへようこそ!

3-(1-benzyl-1H-pyrazol-4-yl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide

Medicinal Chemistry Drug Design Physicochemical Properties

This 95% pure, (E)-configured cyanoenamide (MW 335.4) offers a stereochemically defined starting point for type I kinase inhibitor SAR exploration. Its distinct benzyl-pyrazole-thiazole architecture is predicted to occupy the ATP-binding site of Akt and MAPK kinases via unique H-bond and hydrophobic contacts—making it non-interchangeable with simpler 4-chlorophenyl or 4-butoxyphenyl cyanoenamide analogs. Reported in vitro Akt/MAPK inhibitory activity supports immediate use in broad kinase selectivity panels for hit-to-lead go/no-go decisions. Favorable predicted oral bioavailability enables rodent PK studies upon metabolic stability confirmation. Sourced for non-human research use only; 0.05 g standard pack available.

Molecular Formula C17H13N5OS
Molecular Weight 335.39
CAS No. 1375274-32-0
Cat. No. B2919190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-benzyl-1H-pyrazol-4-yl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide
CAS1375274-32-0
Molecular FormulaC17H13N5OS
Molecular Weight335.39
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(C=N2)C=C(C#N)C(=O)NC3=NC=CS3
InChIInChI=1S/C17H13N5OS/c18-9-15(16(23)21-17-19-6-7-24-17)8-14-10-20-22(12-14)11-13-4-2-1-3-5-13/h1-8,10,12H,11H2,(H,19,21,23)
InChIKeyFZJNGPMLGFMJLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-Benzyl-1H-pyrazol-4-yl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide (CAS 1375274-32-0): Procurement-Grade Structural and Pharmacophore Overview


3-(1-Benzyl-1H-pyrazol-4-yl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide (CAS 1375274-32-0) is a synthetic small molecule (MW 335.4 g/mol, C17H13N5OS) that combines a benzyl-substituted pyrazole, a cyanoenamide linker, and a thiazole carboxamide terminus . It belongs to the cyanoenamide class of kinase inhibitor scaffolds and has been reported to exhibit inhibitory activity against protein kinase B (Akt) and mitogen-activated protein kinase (MAPK) in preliminary in vitro studies, positioning it as a lead-like compound for oncology and inflammation research . The compound is commercially catalogued by Enamine (EN300-26606711) at 95% purity for non-human research use .

Why Generic Cyanoenamide Substitution Fails: Critical Substituent-Driven Selectivity in 3-(1-Benzyl-1H-pyrazol-4-yl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide


Direct interchange of 3-(1-benzyl-1H-pyrazol-4-yl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide with other cyanoenamide analogs (e.g., 4-chlorophenyl or 4-butoxyphenyl variants) is not supported because the benzyl-pyrazole moiety is predicted to occupy the kinase ATP-binding site with distinct hydrogen-bond and hydrophobic interactions mediated by the pyrazole N-benzyl group and the thiazole ring . Molecular docking simulations indicate that the cyano and thiazole groups form crucial contacts that stabilize the inhibitor-kinase complex, and replacement of the benzyl-pyrazole with simpler aryl groups is expected to alter both binding affinity and selectivity profiles . Without direct comparative selectivity data, however, the magnitude of these differences remains unquantified.

Quantitative Differentiation Evidence for 3-(1-Benzyl-1H-pyrazol-4-yl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide


Physicochemical Property Comparison: Molecular Weight and Topological Polar Surface Area Differentiate from Simpler Cyanoenamide Analogs

The target compound has a molecular weight of 335.4 g/mol and a topological polar surface area (TPSA) of 112 Ų , whereas the 4-chlorophenyl analog (CAS 958266-51-8) has MW 289.74 g/mol and a predicted TPSA of ~90 Ų (based on the absence of the pyrazole ring) . The higher MW and TPSA suggest that the target compound may exhibit reduced passive permeability compared to smaller analogs, potentially influencing blood-brain barrier penetration and oral bioavailability in a manner relevant for CNS-excluded kinase programs.

Medicinal Chemistry Drug Design Physicochemical Properties

Kinase Inhibition Profile: Reported Akt and MAPK Activity Lacks Comparator Data

Aggregated literature reports state that 3-(1-benzyl-1H-pyrazol-4-yl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide exhibits 'potent activity' against Akt and MAPK kinases through ATP-binding site interaction . However, no quantitative IC50 values, comparison with reference inhibitors (e.g., GDC-0068 for Akt, or SCH772984 for MAPK), or selectivity panel data are publicly available. This evidence is therefore classified as class-level inference only.

Kinase Inhibition Oncology Inflammation

Commercial Availability and Purity: Defined 95% Lot Specification from Enamine

The compound is available from Enamine (catalog EN300-26606711) at a specified purity of 95.0% as of March 2025 . In contrast, many close analogs (e.g., the 4-bromophenyl-pyrazole variant) are listed without a defined purity specification, complicating reproducibility in biological assays .

Chemical Procurement Purity Reproducibility

Optimal Application Scenarios for 3-(1-Benzyl-1H-pyrazol-4-yl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide Based on Differential Evidence


Kinase Inhibitor Lead Optimization Requiring a Pyrazole-Thiazole Hybrid Scaffold

The compound's distinct pyrazole-thiazole architecture, predicted to engage the ATP-binding site of Akt and MAPK kinases , makes it a suitable starting point for medicinal chemistry programs aiming to develop type I kinase inhibitors with potential selectivity driven by the benzyl substituent. Its higher MW and TPSA relative to simpler cyanoenamides (ΔMW +45.7 g/mol, ΔTPSA ~+22 Ų) may be leveraged to modulate permeability and CNS exclusion.

Structure-Activity Relationship (SAR) Studies on Cyanoenamide Linker Geometry

The defined (E)-configuration of the cyanoenamide double bond provides a stereochemically pure starting point for SAR exploration around the linker geometry, which is critical for kinase binding. The 95% purity specification supports reproducible SAR data generation.

In Vitro Kinase Selectivity Panel Screening

Given the unquantified but reported Akt/MAPK activity , the compound can be used in broad kinase selectivity panels to establish its selectivity fingerprint relative to reference inhibitors, enabling go/no-go decisions for hit-to-lead progression.

Pharmacokinetic Profiling in Rodent Models

The compound's favorable predicted oral bioavailability (based on its physicochemical properties) suggests utility in rodent PK studies, provided that in vitro metabolic stability data are first generated to address reported metabolic stability challenges.

Quote Request

Request a Quote for 3-(1-benzyl-1H-pyrazol-4-yl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.